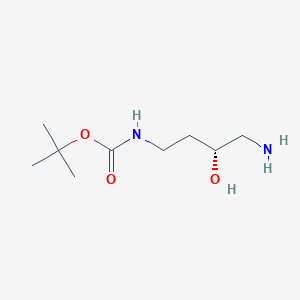
(R)-tert-Butyl (4-amino-3-hydroxybutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, ®-(9CI) is a chemical compound with the molecular formula C10H22N2O3 It is a derivative of carbamic acid and is characterized by the presence of an amino group, a hydroxy group, and a butyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl carbamate with a suitable amino alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester may involve large-scale batch reactions. The process is optimized to maximize yield and minimize impurities. Industrial production methods may also include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may yield a primary amine .
科学的研究の応用
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Carbamic acid, N-(3-amino-2-hydroxy-1,1-dimethylpropyl)-, 1,1-dimethylethyl ester
- tert-Butyl (4-amino-3-hydroxy-2-methylbutan-2-yl)carbamate
- (1S,3S,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl carbamic acid 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of both an amino and a hydroxy group on the butyl chain. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
特性
CAS番号 |
143565-81-5 |
|---|---|
分子式 |
C9H20N2O3 |
分子量 |
204.27 g/mol |
IUPAC名 |
tert-butyl N-[(3R)-4-amino-3-hydroxybutyl]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-5-4-7(12)6-10/h7,12H,4-6,10H2,1-3H3,(H,11,13)/t7-/m1/s1 |
InChIキー |
AQSSZLQARHGZGE-SSDOTTSWSA-N |
SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
異性体SMILES |
CC(C)(C)OC(=O)NCC[C@H](CN)O |
正規SMILES |
CC(C)(C)OC(=O)NCCC(CN)O |
同義語 |
Carbamic acid, (4-amino-3-hydroxybutyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



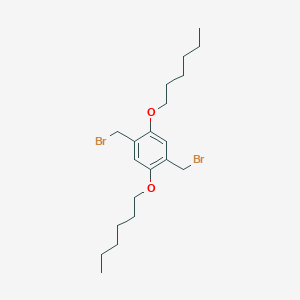
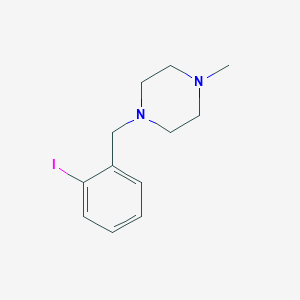
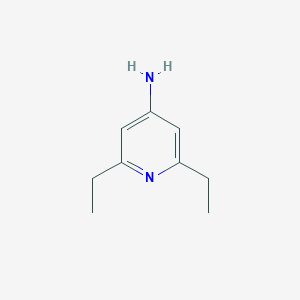
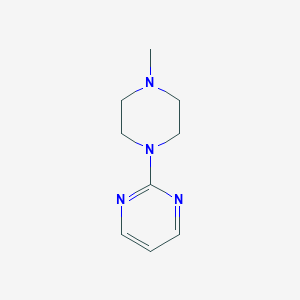
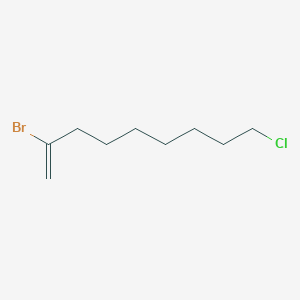
![1-methyl-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B115577.png)
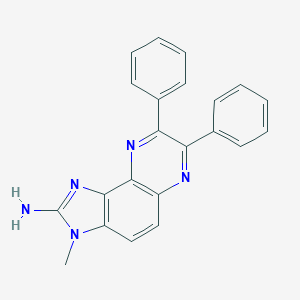
![6-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B115582.png)
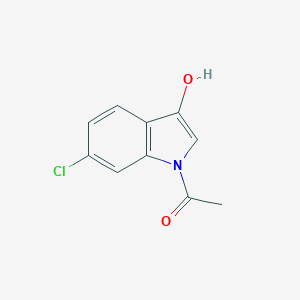
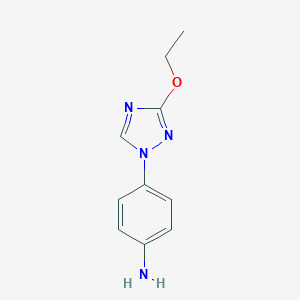
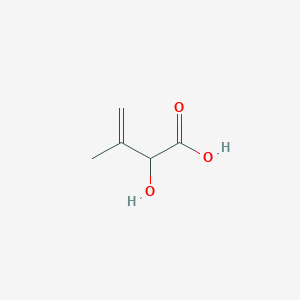
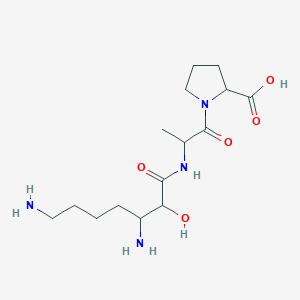
![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
